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Compound of Interest

Compound Name: 4-Amino-2-hydroxybenzamide

Cat. No.: B1596299

This guide provides an in-depth exploration of 4-Amino-2-hydroxybenzamide, a versatile
scaffold in medicinal chemistry. It is intended for researchers, scientists, and professionals in
drug development, offering a curated overview of its synthesis, physicochemical properties,
and diverse biological activities. The content herein is structured to deliver not just data, but
also the underlying scientific rationale, empowering researchers to build upon existing
knowledge and forge new paths in therapeutic innovation.

Introduction: The Significance of the Salicylamide
Scaffold

The salicylamide core, characterized by a 2-hydroxybenzamide structure, is a privileged
pharmacophore in drug discovery. 4-Amino-2-hydroxybenzamide, a key member of this
family, has emerged as a foundational building block for a multitude of derivatives exhibiting a
broad spectrum of biological activities. Its inherent structural features—a primary aromatic
amine, a phenolic hydroxyl group, and an amide—provide multiple points for chemical
modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide will traverse the key research domains where this molecule has made a significant
impact, from its antimicrobial and antiviral potential to its role in the development of epigenetic
modulators for cancer therapy.
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Physicochemical Properties of 4-Amino-2-
hydroxybenzamide

A thorough understanding of a molecule's physicochemical properties is fundamental to its
application in drug development. These properties govern its solubility, stability, and ability to
interact with biological targets. The key characteristics of 4-Amino-2-hydroxybenzamide are
summarized below.

Property Value Source
Chemical Formula C7HsN20:2 [1]
Molecular Weight 152.15 g/mol [1]
CAS Number 5985-89-7 [1]
Appearance Solid [1]
pKa 7.14 [1]
SMILES C1=CC(=C(C=C1IN)O)C(=O)N  [1]

Synthesis of 4-Amino-2-hydroxybenzamide

While 4-Amino-2-hydroxybenzamide can be produced by the thermal decomposition of 4-
amino-2,6-dihydroxyphenylacetamide, a more controlled and scalable laboratory synthesis is
often desired.[1] A robust and logical approach involves a two-step process starting from the
readily available 4-aminosalicylic acid. This method first protects the carboxylic acid as a
methyl ester, which is then converted to the primary amide via ammonolysis.
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Step 1: Fischer Esterification
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Caption: A two-step synthesis of 4-Amino-2-hydroxybenzamide.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate (Esterification)

This Fischer esterification protocol is adapted from standard procedures for the esterification of

salicylic acid derivatives.[2]

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend 4-aminosalicylic acid (1 equivalent) in an excess of anhydrous methanol
(e.g., 10-20 equivalents).

o Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid
(e.g., 0.1-0.2 equivalents) to the suspension.

o Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6
hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove
the excess methanol under reduced pressure using a rotary evaporator.

Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize
the acidic solution with a saturated aqueous solution of sodium bicarbonate. The organic
layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

Purification: The solvent is evaporated to yield the crude methyl 4-amino-2-hydroxybenzoate,
which can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-Amino-2-hydroxybenzamide (Ammonolysis)

The ammonolysis of the methyl ester is a standard method for the formation of primary amides.

[3]

Reaction Setup: In a sealed pressure vessel, dissolve the methyl 4-amino-2-
hydroxybenzoate (1 equivalent) from the previous step in a concentrated aqueous solution of
ammonia (e.g., 28-30%).

Heating: Heat the sealed vessel to 80-100°C for 12-24 hours. The reaction should be
monitored for the consumption of the starting material by TLC.

Isolation: After cooling the reaction mixture to room temperature, the product, 4-Amino-2-
hydroxybenzamide, will often precipitate out of the solution.

Purification: The solid product is collected by filtration, washed with cold water, and dried
under vacuum. If necessary, the product can be recrystallized from a suitable solvent such
as water or an ethanol/water mixture to achieve higher purity.

Biological Activities and Therapeutic Potential

The 4-Amino-2-hydroxybenzamide scaffold is a fertile ground for the discovery of new

therapeutic agents. Its derivatives have shown promise in a variety of disease areas.

Antimicrobial Activity

4-Amino-2-hydroxybenzamide itself has demonstrated potent inhibitory effects against the

growth of various bacteria and yeast, including Mycobacterium tuberculosis, Pseudomonas
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aeruginosa, and Staphylococcus aureus.[1] The proposed mechanism of action for its
antimicrobial effects is the inhibition of RNA and protein synthesis.[1] Salicylamide derivatives
have been shown to be rapidly bactericidal against multidrug-resistant Neisseria gonorrhoeae.

[4]
Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of salicylamide derivatives is often influenced by the nature and
position of substituents on the aromatic rings. For instance, the presence of the amide and
hydroxyl groups on the salicylamide core is crucial for its antigonorrheal activity.[4]

Compound/Derivati  Target

. . MIC (pg/mL) Reference
ve Microorganism
Neisseria
) ) gonorrhoeae
Salicylamide o ) 8-32 [4]
(antibiotic-resistant
strains)
Salicylamide Staphylococcus
T <0.03 pmol/L [5]
Derivatives aureus
Salicylamide Mycobacterium
T . 1.58 pmol/L [5]
Derivatives kansasii

Antiviral Activity

Derivatives of salicylamides, such as niclosamide, have shown broad-spectrum antiviral
activity.[6] Research into derivatives of 4-Amino-2-hydroxybenzamide has identified potent
inhibitors of human adenovirus (HAdV) and respiratory syncytial virus (RSV).[4][7]

Mechanism of Action:

The antiviral mechanism of salicylamide derivatives is often multifaceted. Niclosamide, for
example, is thought to inhibit viral entry by neutralizing the pH of endosomes.[6][8] In the case
of HAdV, some 4-Amino-2-hydroxybenzamide analogues are believed to target the viral DNA
replication process, while others appear to suppress later stages of the viral life cycle.[7] For
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RSV, these derivatives have been shown to suppress not only viral replication but also the
associated inflammatory responses by inhibiting the activation of IRF3 and NF-kB.[4]
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Caption: Proposed antiviral mechanisms of 4-Amino-2-hydroxybenzamide derivatives against

HAdV.

Antiviral Activity Data:
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] Selectivity
Compound Virus ICs0 (M) CCso (UM) Reference
Index (SI)
Compound
15 HAdV 0.27 156.8 >580 [7]

Anticancer Activity: Histone Deacetylase (HDAC)
Inhibition

A significant area of research for 4-aminobenzamide derivatives is in the development of
histone deacetylase (HDAC) inhibitors for cancer therapy. HDACs are enzymes that play a
crucial role in the epigenetic regulation of gene expression, and their dysregulation is a

hallmark of many cancers.[9] By inhibiting HDACSs, these compounds can lead to the re-
expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) for HDAC Inhibition:

The general pharmacophore for benzamide-based HDAC inhibitors consists of a zinc-binding
group (ZBG), a linker, and a surface-binding "cap” group.[9]

e Zinc-Binding Group: The ortho-aminobenzamide moiety is a key feature, with the amino
group coordinating to the zinc ion in the active site of class | HDACs.

o Linker: The benzamide core acts as a rigid linker.

o Cap Group: Modifications to the "cap" group, which interacts with the rim of the catalytic
pocket, can significantly impact potency and selectivity. Studies have shown that increasing
the electron density on the benzamide ring can enhance inhibitory activity.[10]
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Derivative Class Target HDACs ICs0 Range Reference

N-(2-aminophenyl)-4-

(bis(2- HDAC1, HDAC2,

, 95.2 - 260.7 nM [11]
chloroethyl)amino)ben  HDAC3
zamide
4-(aminomethyl)-N-
hydroxybenzamide HDACEG selective Sub-micromolar [12]
derivatives
Benzamide
derivatives with HDAC1, HDAC2,

0.65-1.70 uM [7]

CHs/NH:z at R2 HDAC3
position

Key Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for key
assays relevant to the study of 4-Amino-2-hydroxybenzamide and its derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth
Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a
specific bacterium.[13]

e Preparation of Compound Stock Solution: Prepare a concentrated stock solution of 4-
Amino-2-hydroxybenzamide or its derivative in a suitable solvent (e.g., DMSO).

» Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the
compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth).

 Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a
0.5 McFarland standard. Dilute this suspension to achieve a final concentration of
approximately 5 x 10> CFU/mL in each well.
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Inoculation: Add the diluted bacterial suspension to each well containing the compound
dilutions. Include a positive control (ho compound) and a negative control (no bacteria).

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible bacterial growth.

Protocol: Colorimetric Histone Deacetylase (HDAC)
Inhibition Assay

This ELISA-like assay measures the ability of a compound to inhibit HDAC activity.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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